2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a cyclohexyl group, a 4-methylphenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process One common method includes the reaction of cyclohexylamine with 4-methylbenzaldehyde to form an imine intermediate This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler cyclohexyl derivative used primarily as a solvent.
4-Methoxyphenethylamine: A phenethylamine derivative with applications in organic synthesis and as a precursor for other compounds.
Uniqueness
2-[3-Cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and acetic acid moiety make it particularly versatile for various applications, setting it apart from simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
2-[3-cyclohexyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-9-13(10-8-12)19-18-20(14-5-3-2-4-6-14)17(23)15(24-18)11-16(21)22/h7-10,14-15H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
LSOXDQJUHUWWCK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3CCCCC3 |
Origin of Product |
United States |
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